Cas no 45939-75-1 (2,4,5-Pyrimidinetriamine,N2,N2-dimethyl-)
2,4,5-Pyrimidinetriamine,N2,N2-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl-
- EN300-6504608
- 2-N,2-N-dimethylpyrimidine-2,4,5-triamine
- N2,N2-dimethylpyrimidine-2,4,5-triamine
- 45939-75-1
-
- Inchi: 1S/C6H11N5/c1-11(2)6-9-3-4(7)5(8)10-6/h3H,7H2,1-2H3,(H2,8,9,10)
- InChI Key: VKHVFVZQQCSCCE-UHFFFAOYSA-N
- SMILES: N(C)(C)C1N=CC(=C(N)N=1)N
Computed Properties
- Exact Mass: 153.101
- Monoisotopic Mass: 153.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 81.1Ų
2,4,5-Pyrimidinetriamine,N2,N2-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6504608-0.05g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 0.05g |
$197.0 | 2023-05-26 | |
| Enamine | EN300-6504608-0.1g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 0.1g |
$293.0 | 2023-05-26 | |
| Enamine | EN300-6504608-0.25g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 0.25g |
$418.0 | 2023-05-26 | |
| Enamine | EN300-6504608-0.5g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 0.5g |
$656.0 | 2023-05-26 | |
| Enamine | EN300-6504608-1.0g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 1g |
$842.0 | 2023-05-26 | |
| Enamine | EN300-6504608-2.5g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 2.5g |
$1650.0 | 2023-05-26 | |
| Enamine | EN300-6504608-5.0g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 5g |
$2443.0 | 2023-05-26 | |
| Enamine | EN300-6504608-10.0g |
N2,N2-dimethylpyrimidine-2,4,5-triamine |
45939-75-1 | 95% | 10g |
$3622.0 | 2023-05-26 | |
| Aaron | AR00E3W8-50mg |
2,4,5-Pyrimidinetriamine, N2,N2-dimethyl- |
45939-75-1 | 95% | 50mg |
$296.00 | 2025-02-14 | |
| Aaron | AR00E3W8-100mg |
2,4,5-Pyrimidinetriamine, N2,N2-dimethyl- |
45939-75-1 | 95% | 100mg |
$428.00 | 2025-02-14 |
2,4,5-Pyrimidinetriamine,N2,N2-dimethyl- Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl-
Introduction to 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl (CAS No. 45939-75-1)
2,4,5-Pyrimidinetriamine,N2,N2-dimethyl, identified by the Chemical Abstracts Service Number (CAS No.) 45939-75-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a pyrimidine core with three amine substituents at the 2, 4, and 5 positions, further modified by dimethylation at the N2 and N2' positions. Such structural motifs are often explored for their pharmacological properties, particularly in the development of novel therapeutic agents.
The pyrimidine scaffold is a fundamental structural unit in many biologically active molecules, including nucleoside analogs and kinase inhibitors. The presence of multiple amine groups in 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl enhances its reactivity and versatility, making it a valuable intermediate in synthetic chemistry. Researchers have leveraged this compound to develop derivatives with enhanced binding affinity and selectivity for target enzymes or receptors. The dimethylation at the N positions not only stabilizes the molecule but also influences its electronic properties, which are critical for interactions with biological targets.
In recent years, there has been growing interest in exploring the pharmacological potential of pyrimidine derivatives. Studies have demonstrated that modifications at the 2, 4, and 5 positions can significantly alter the biological activity of these compounds. For instance, derivatives of 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl have been investigated for their effects on enzyme inhibition and modulation of signal transduction pathways. These pathways are often implicated in various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 2,4,5-Pyrimidinetriamine,N2,N2-dimethyl is its utility as a building block for more complex scaffolds. The pyrimidine core can be further functionalized through various chemical transformations, such as halogenation, alkylation, or aryllation, to create libraries of compounds for high-throughput screening. This approach has been successfully employed in drug discovery programs to identify novel lead compounds with therapeutic potential.
The synthesis of N,N-dimethyl-2-(amino)-4-(amino)-5-(amino)pyrimidine (the systematic name for CAS No. 45939-75-1) involves multi-step organic reactions that highlight the compound's synthetic accessibility. The process typically begins with the condensation of malononitrile or urea derivatives with formamidine acetate or other suitable substrates to form the pyrimidine ring. Subsequent amination reactions introduce the amino groups at the desired positions. The final step involves dimethylation using reagents such as dimethyl sulfate or methyl iodide under controlled conditions to achieve regioselective methylation at the N positions.
Advances in synthetic methodologies have further refined the preparation of CAS No. 45939-75-1, enabling higher yields and purities. Techniques such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted synthesis have been particularly useful in streamlining the synthetic route. These improvements not only enhance laboratory efficiency but also make large-scale production more feasible for industrial applications.
The biological evaluation of N,N-dimethyl-2-(amino)-4-(amino)-5-(amino)pyrimidine has revealed several promising activities. In vitro studies have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation and survival. For example, it has been reported to exhibit inhibitory effects on kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases play crucial roles in regulating cell division and differentiation, making them attractive targets for anticancer therapies.
Additionally, research suggests that CAS No. 45939-75-1 may have immunomodulatory properties. Pyrimidine derivatives are known to interact with immune cells and modulate cytokine production. By influencing these pathways, N,N-dimethyl-2-(amino)-4-(amino)-5-(amino)pyrimidine could potentially be developed into treatments for autoimmune diseases or chronic inflammation.
The structural features of CAS No. 45939-75-1 also make it a candidate for developing antiviral agents. Pyrimidine-based molecules have been widely used in antiviral drugs due to their ability to mimic natural nucleobases and interfere with viral replication cycles. Further research is needed to fully elucidate its mechanism of action against various viral pathogens.
In conclusion,CAS No: 45939-75-1 represents a versatile and pharmacologically relevant compound with significant potential in drug discovery and development. Its unique structural features and reported biological activities position it as a valuable scaffold for designing novel therapeutic agents targeting diverse diseases. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens,N,N-dimethyl-2-(amino)-4-(amino)-5-(amino)pyrimidine is poised to play an increasingly important role in future pharmaceutical innovation.
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